4-{[(2-Methoxyethoxy)carbonyl]oxy}benzoic acid
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Overview
Description
4-{[(2-Methoxyethoxy)carbonyl]oxy}benzoic acid is an organic compound with the molecular formula C11H12O6 It is a derivative of benzoic acid, where the carboxyl group is esterified with 2-methoxyethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Methoxyethoxy)carbonyl]oxy}benzoic acid typically involves the esterification of benzoic acid with 2-methoxyethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Methoxyethoxy)carbonyl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
4-{[(2-Methoxyethoxy)carbonyl]oxy}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(2-Methoxyethoxy)carbonyl]oxy}benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release benzoic acid, which can then participate in various biochemical pathways. The aromatic ring can also interact with hydrophobic pockets in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
4-{[(2-Hydroxyethoxy)carbonyl]oxy}benzoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
4-{[(2-Ethoxyethoxy)carbonyl]oxy}benzoic acid: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
4-{[(2-Methoxyethoxy)carbonyl]oxy}benzoic acid is unique due to the presence of the methoxyethoxy group, which imparts specific chemical properties such as increased solubility in organic solvents and potential for unique interactions with biological molecules.
Properties
CAS No. |
90293-86-0 |
---|---|
Molecular Formula |
C11H12O6 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
4-(2-methoxyethoxycarbonyloxy)benzoic acid |
InChI |
InChI=1S/C11H12O6/c1-15-6-7-16-11(14)17-9-4-2-8(3-5-9)10(12)13/h2-5H,6-7H2,1H3,(H,12,13) |
InChI Key |
MJHFIXTYPUOTJN-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)OC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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